1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide
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Description
1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the use of this compound in OLEDs due to its electron-transporting properties. Specifically, it serves as an efficient electron-transporting unit in blue fluorescent OLEDs. These OLEDs exhibit high external quantum efficiency (EQE) and low efficiency roll-off, making them promising for display and lighting applications .
- By incorporating this compound as a host material, scientists have achieved impressive performance in yellow and red PHOLEDs. The EQE values reached 26.55% and 20.35%, respectively, demonstrating its potential for efficient light emission in these devices .
- Although not directly related to its OLED properties, derivatives of this compound have been evaluated for their anticancer activity. Specifically, [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed and tested against cancer cell lines. Further studies may explore the molecular mechanisms underlying this potential application .
- The compound’s unique structure, combining [1,2,4]triazolo[1,5-a]pyridine and thiazole moieties, makes it interesting for materials science. Researchers investigate its thermal stability, photoluminescence properties, and exciton utilization efficiency. These insights contribute to the development of novel materials for various applications .
- Given its complex structure, this compound could serve as a scaffold for designing new drugs. Medicinal chemists may explore modifications to enhance its bioactivity or selectivity against specific targets. Computational studies can guide rational drug design strategies .
- The compound’s fused heterocyclic rings (triazole, pyrimidine, and thiazole) offer rich opportunities for synthetic chemistry. Researchers can explore diverse synthetic routes to access related derivatives, expanding the toolbox of available chemical building blocks .
Organic Light-Emitting Diodes (OLEDs)
Phosphorescent OLEDs (PHOLEDs)
Anticancer Research
Materials Science
Drug Design and Development
Heterocyclic Chemistry
properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c27-18(20-7-15-10-28-19-23-12-24-26(15)19)14-8-25(9-14)17-6-16(21-11-22-17)13-4-2-1-3-5-13/h1-6,10-12,14H,7-9H2,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZUPHWJHOHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CSC5=NC=NN45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide |
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